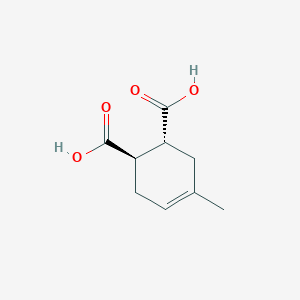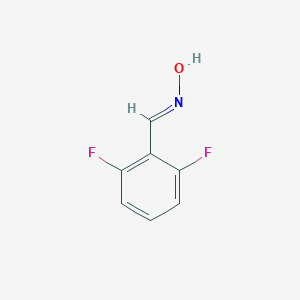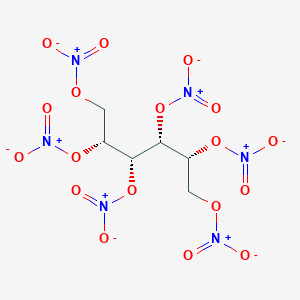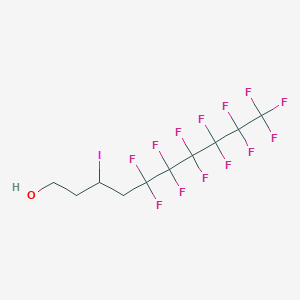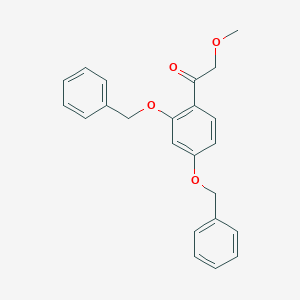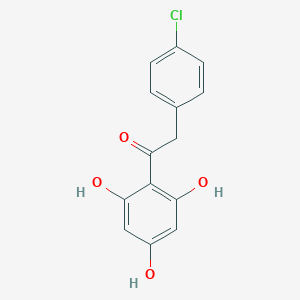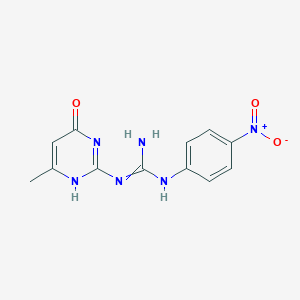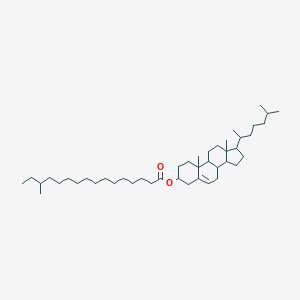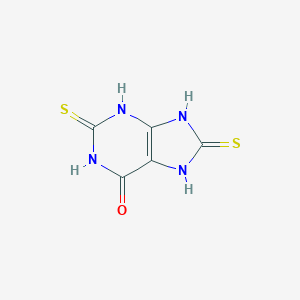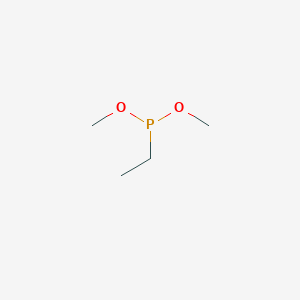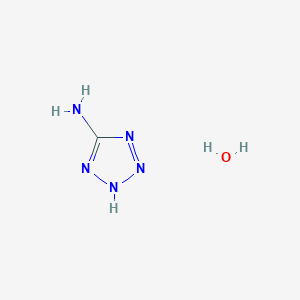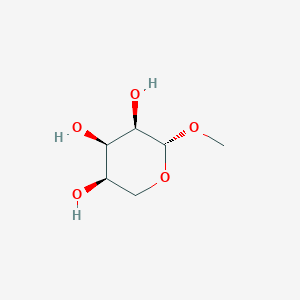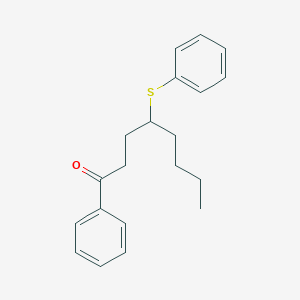
(Dimethylphenylsilyl)acetylene
Vue d'ensemble
Description
(Dimethylphenylsilyl)acetylene is a silylated alkyne with the molecular formula C10H12Si. It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to two methyl groups and an acetylene moiety. This compound is known for its unique chemical properties and its ability to participate in various organic reactions, making it a valuable reagent in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Dimethylphenylsilyl)acetylene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve the use of continuous flow reactors and optimized reaction conditions to ensure scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (Dimethylphenylsilyl)acetylene undergoes various types of chemical reactions, including:
Alkynylation: It participates in the alkynylation of amines, catalyzed by ruthenium complexes.
Substitution Reactions: The acetylene moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Ruthenium Complexes: Used as catalysts in alkynylation reactions.
Bases: Such as triethylamine, used to deprotonate and activate the acetylene group.
Major Products:
Alkynylated Amines: Formed through the alkynylation of amines.
Substituted Acetylenes: Resulting from substitution reactions.
Applications De Recherche Scientifique
(Dimethylphenylsilyl)acetylene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Dimethylphenylsilyl)acetylene in chemical reactions involves the activation of the acetylene group, which can then participate in various nucleophilic and electrophilic reactions. The silicon atom, bonded to the phenyl and methyl groups, provides stability to the acetylene moiety, facilitating its reactivity .
Comparaison Avec Des Composés Similaires
- (Triphenylsilyl)acetylene
- (Triisopropylsilyl)acetylene
- (tert-Butyldimethylsilyl)acetylene
- (Triethylsilyl)acetylene
Comparison: (Dimethylphenylsilyl)acetylene is unique due to the presence of both phenyl and dimethyl groups attached to the silicon atom. This structural feature imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its counterparts .
Propriétés
IUPAC Name |
ethynyl-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEAMHJAEFEPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399112 | |
| Record name | (Dimethylphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17156-64-8 | |
| Record name | (Dimethylphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


